3-(2-chlorobenzyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2-chlorobenzyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a chlorobenzyl group attached to a tetrahydrobenzothienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-chlorobenzylamine with a suitable thieno[3,2-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the compound’s structure.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-(2-chlorobenzyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new chemical entities.
Material Science: Its derivatives are explored for use in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Investigated for their antimycobacterial activity and potential as antitubercular agents.
Benzo[4,5]furo[3,2-d]pyrimidine: Explored for its use in organic light-emitting diodes (OLEDs) due to its electron-transport properties.
Uniqueness
3-(2-chlorobenzyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one stands out due to its specific structural features and the presence of a chlorobenzyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C17H15ClN2OS |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15ClN2OS/c18-13-7-3-1-5-11(13)9-20-10-19-15-12-6-2-4-8-14(12)22-16(15)17(20)21/h1,3,5,7,10H,2,4,6,8-9H2 |
InChI Key |
OJHGIUVAGXWTFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)C(=O)N(C=N3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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